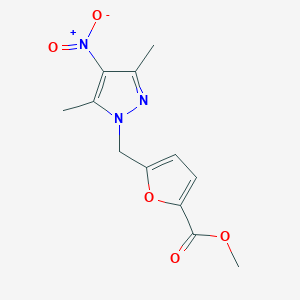![molecular formula C34H33F3N6O4 B445167 5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445167.png)
5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethyl, phenoxy, and trifluoromethyl groups
準備方法
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the pyrazole and pyrimidine rings, followed by the introduction of the trifluoromethyl group and the coupling of the phenyl and methoxy groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like methoxy, dimethyl, and trifluoromethyl allows it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:
- 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
- 4-hydroxy-3,5-dimethoxybenzoic acid These compounds share similar structural features, such as methoxy and phenyl groups, but differ in their overall structure and functional groups, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its combination of functional groups and its potential applications across various fields.
特性
分子式 |
C34H33F3N6O4 |
|---|---|
分子量 |
646.7g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C34H33F3N6O4/c1-20-32(21(2)42(40-20)19-22-9-8-12-25(15-22)47-24-10-6-5-7-11-24)39-33(44)27-18-31-38-26(17-30(34(35,36)37)43(31)41-27)23-13-14-28(45-3)29(16-23)46-4/h5-16,18,26,30,38H,17,19H2,1-4H3,(H,39,44) |
InChIキー |
RSNUYEUELWTCIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4=NN5C(CC(NC5=C4)C6=CC(=C(C=C6)OC)OC)C(F)(F)F |
正規SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4=NN5C(CC(NC5=C4)C6=CC(=C(C=C6)OC)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,3-benzodioxol-5-yl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445084.png)
![Ethyl 6-tert-butyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445085.png)
![Ethyl 5-ethyl-2-({[2-(4-isopropoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B445090.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445091.png)
![3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445094.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B445096.png)
![Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate](/img/structure/B445097.png)
![Isopropyl 4-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445099.png)
![Isopropyl 4-({4-[(4-propylphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445100.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B445101.png)
![N-[4-(acetylamino)phenyl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B445102.png)
![N-[4-(acetylamino)phenyl]-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B445104.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B445107.png)
